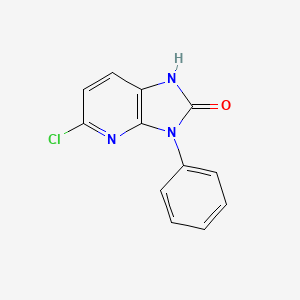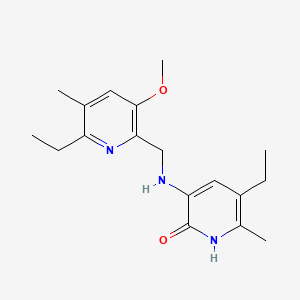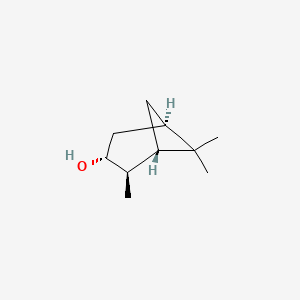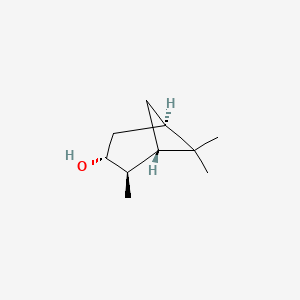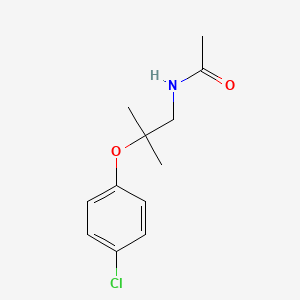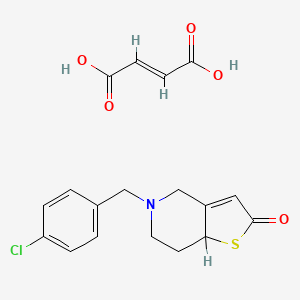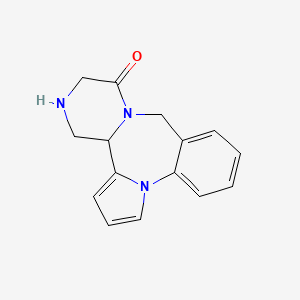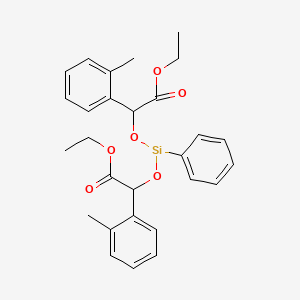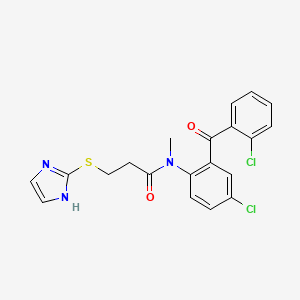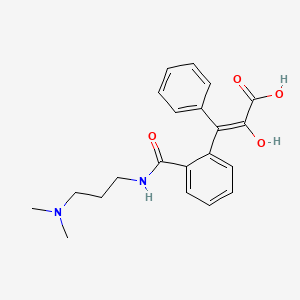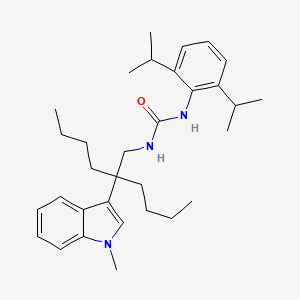
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both aromatic and aliphatic components, suggests potential for a wide range of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” typically involves the reaction of an isocyanate with an amine. The specific synthetic route may include:
Preparation of the Isocyanate Intermediate: This step involves the reaction of 2,6-bis(1-methylethyl)phenyl isocyanate with a suitable reagent under controlled conditions.
Reaction with the Amine: The isocyanate intermediate is then reacted with 2-butyl-2-(1-methyl-1H-indol-3-yl)hexylamine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for environmental and safety regulations.
Análisis De Reacciones Químicas
Types of Reactions
The compound “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” can undergo various chemical reactions, including:
Oxidation: The aromatic and aliphatic components may be susceptible to oxidation under specific conditions.
Reduction: The compound can be reduced using suitable reducing agents to modify its functional groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The indole moiety is particularly interesting for its biological activity.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic properties. Urea derivatives are known for their applications in drug development, particularly as anticancer or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, N-(2,6-dimethylphenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-
- Urea, N-(2,6-diethylphenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-
Uniqueness
The uniqueness of “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” lies in its specific substitution pattern on the aromatic rings and the presence of the indole moiety. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
145131-34-6 |
|---|---|
Fórmula molecular |
C32H47N3O |
Peso molecular |
489.7 g/mol |
Nombre IUPAC |
1-[2-butyl-2-(1-methylindol-3-yl)hexyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C32H47N3O/c1-8-10-19-32(20-11-9-2,28-21-35(7)29-18-13-12-15-27(28)29)22-33-31(36)34-30-25(23(3)4)16-14-17-26(30)24(5)6/h12-18,21,23-24H,8-11,19-20,22H2,1-7H3,(H2,33,34,36) |
Clave InChI |
JGRKFWYDBAQUSF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCC)(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


